(+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexyl acetate

Description

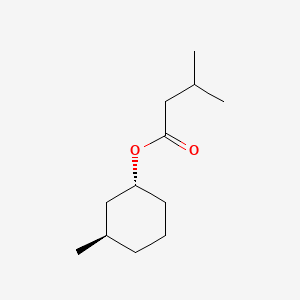

(+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexyl acetate is a chiral cyclohexanol derivative esterified with acetic acid. Its stereochemical configuration (1α,2β,5β) distinguishes it from other stereoisomers in the menthyl acetate family. This compound is structurally related to terpene derivatives, often utilized in flavor and fragrance industries due to its mint-like aroma . Its molecular formula is C₁₂H₂₂O₂, with a molar mass of 198.3 g/mol, and a density of approximately 0.92 g/mL (values based on analogous isomers) .

Structure

3D Structure

Properties

CAS No. |

79199-84-1 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

[(1R,3R)-3-methylcyclohexyl] 3-methylbutanoate |

InChI |

InChI=1S/C12H22O2/c1-9(2)7-12(13)14-11-6-4-5-10(3)8-11/h9-11H,4-8H2,1-3H3/t10-,11-/m1/s1 |

InChI Key |

IZNVLSUEXOXWKR-GHMZBOCLSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@H](C1)OC(=O)CC(C)C |

Canonical SMILES |

CC1CCCC(C1)OC(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

2.1.1 Esterification of the Corresponding Alcohol

- Starting Material: The key precursor is (+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexanol.

- Reaction: The alcohol undergoes esterification with acetic acid or acetic anhydride.

- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to promote the reaction.

- Conditions: The reaction is typically conducted under reflux to drive the equilibrium toward ester formation.

- Purification: The crude product is purified by distillation or recrystallization to isolate the pure acetate ester.

This method is straightforward and allows for control over stereochemistry by starting from enantiomerically pure alcohols.

Industrial-Scale Production

2.2.1 Continuous Flow Esterification

- Process: Industrial synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve yield.

- Automation: Automated monitoring of temperature, pressure, and reactant feed rates ensures reproducibility and scalability.

- Advantages: This method reduces reaction times and enhances product purity, making it suitable for large-scale manufacturing.

Alternative Synthetic Routes

While direct esterification is the most common, alternative synthetic approaches have been explored in related cyclohexyl acetate derivatives, including:

- Oxidation-Reduction Sequences: Starting from cyclohexane derivatives, selective oxidation to the corresponding alcohol followed by esterification.

- Substitution Reactions: Nucleophilic substitution on cyclohexyl halides with acetate ions under controlled conditions.

However, these methods are less common due to complexity and lower stereochemical control.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Acid catalyst concentration varies (0.1-1 M) |

| Temperature | Reflux (~80-110 °C) | Ensures completion of esterification |

| Reaction Time | 4-12 hours | Dependent on scale and catalyst loading |

| Solvent | Acetic acid (excess) or inert solvents | Solvent choice affects reaction rate |

| Purification Method | Distillation or recrystallization | Removes unreacted starting materials |

Optimization studies indicate that maintaining an excess of acetic acid and using strong acid catalysts under reflux conditions maximize yield and purity.

Analytical and Purification Techniques

- Chromatography: Reverse phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phases is effective for analyzing and purifying the compound and its impurities.

- Mass Spectrometry Compatibility: For MS applications, phosphoric acid in the mobile phase is replaced with formic acid to maintain compatibility.

- Particle Size in Columns: Use of smaller particle size columns (3 µm) enables faster ultra-performance liquid chromatography (UPLC) separations.

These analytical methods are crucial for quality control during synthesis and scale-up.

Research Findings and Comparative Analysis

Stereochemical Considerations

The stereochemistry (1alpha,2beta,5beta) is critical for the compound’s properties and biological activity. Synthetic methods emphasize starting from stereochemically pure alcohols to preserve configuration during esterification.

Related Compounds and Their Preparation

| Compound Name | Preparation Method | Notes |

|---|---|---|

| (+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexanol | Reduction of ketones or selective synthesis | Precursor for acetate ester |

| (+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexyl propionate | Esterification with propionic acid | Similar method, different acid used |

| (+)-Menthyl acetate (synonym) | Esterification of (+)-menthol with acetic acid | Commercially important fragrance compound |

The preparation of the acetate ester is closely related to that of other esters derived from the same alcohol, differing mainly in the acid component used for esterification.

Chemical Reactions Analysis

Types of Reactions

(+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexyl acetate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Corresponding alcohol and acetic acid.

Reduction: Corresponding alcohol.

Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Pharmaceutical Applications

Research indicates that the compound exhibits potential as a lead structure in drug design due to its ability to interact with various biological targets. Its binding affinity with enzymes and receptors has been a focal point in preliminary studies, suggesting possible therapeutic uses. Further investigations are necessary to elucidate these interactions fully.

Fragrance Industry

The compound is utilized in the formulation of fragrances due to its pleasant olfactory properties. Its structural characteristics allow it to blend well with other aromatic compounds, making it valuable in creating complex fragrance profiles for perfumes and personal care products .

Chemical Synthesis

In synthetic organic chemistry, (+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexyl acetate can serve as an intermediate for synthesizing other complex molecules. Its reactivity under various conditions (acidic or basic) allows for versatile applications in organic synthesis .

Several case studies have highlighted the applications of this compound:

- Case Study 1 : A study exploring the compound's interaction with specific enzyme targets revealed that its unique structure allows for selective binding, suggesting its utility in developing enzyme inhibitors for therapeutic purposes.

- Case Study 2 : In fragrance formulation research, the compound was successfully incorporated into a new line of eco-friendly perfumes, demonstrating its effectiveness in enhancing scent profiles while maintaining sustainability.

Mechanism of Action

The mechanism of action of (+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acetic acid, which may exert various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry at positions 1, 2, and 5 significantly influences physical properties and applications. Key analogs include:

Key Observations :

- Density Trends: The 5α isomer (l-menthyl acetate) has a well-documented density of 0.922 g/mL, while the 5β analog likely exhibits minor deviations due to conformational differences .

Functional Analogues

Other structurally related esters include:

Comparison Highlights :

- Odor Profiles: Menthyl acetate isomers are prized for minty aromas, while ethyl-substituted analogs may exhibit less pronounced or altered olfactory characteristics .

Industrial Relevance

- Flavor and Fragrance : l-Menthyl acetate (1α,2β,5α) is widely used in perfumes and oral care products, whereas the 5β isomer’s applications remain less documented but likely niche due to stereochemical specificity .

- Safety Considerations : Analogous menthyl acetates are classified as low-toxicity compounds under UN GHS guidelines, though handling precautions (e.g., ventilation) are advised for all isomers .

Gaps in Data

- Limited experimental data exist for the 5β isomer’s physicochemical properties, necessitating further studies using tools like SHELXL (for crystallographic analysis) or ORTEP-3 (for molecular visualization) .

Biological Activity

(+)-(1alpha,2beta,5beta)-2-(Isopropyl)-5-methylcyclohexyl acetate, also known by its CAS number 79199-84-1, is a cyclic ester with a molecular formula of C12H22O2. This compound has garnered attention in various fields due to its potential biological activities and applications in pharmacology and organic chemistry.

- Molecular Weight : 198.30188 g/mol

- LogP : 4.21, indicating moderate lipophilicity which can influence its biological interactions.

- Structure : The compound features a cyclohexane ring with isopropyl and methyl substituents, contributing to its unique chemical properties.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological effects and potential therapeutic applications.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds that share structural similarities with this compound. For instance, derivatives have shown significant inhibition rates against various fungal pathogens:

| Compound | Target Pathogen | Inhibition Rate (%) | Control Rate (%) |

|---|---|---|---|

| Compound A | Fusarium oxysporum | 90.5 | 75.0 |

| Compound B | Cercospora arachidicola | 82.4 | 73.3 |

| Compound C | Gibberella zeae | 86.5 | 73.1 |

These results suggest that similar cyclic esters may possess antifungal properties that could be further investigated for therapeutic use against fungal infections .

Interaction Studies

Predictive models indicate that this compound may interact with various biological targets due to its structural features. These interactions are essential for understanding the compound's pharmacodynamics and potential efficacy in medicinal applications.

Case Studies

A notable case study involved the synthesis and biological evaluation of menthol derivatives containing similar functional groups to those found in this compound. The study utilized molecular docking techniques to predict binding affinities and interactions with target enzymes involved in fungal metabolism .

Environmental Persistence and Toxicity

The environmental behavior of this compound has been assessed through various ecotoxicological studies. Key findings include:

- Persistence : The compound shows moderate persistence in environmental matrices.

- Bioaccumulation Potential : Predicted log Kow values indicate a potential for bioaccumulation.

- Toxicity Assessments : Toxicity evaluations suggest low to moderate toxicity levels in aquatic organisms.

These factors are critical for evaluating the safety and regulatory compliance of the compound in industrial applications .

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing (+)-(1α,2β,5β)-2-(isopropyl)-5-methylcyclohexyl acetate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via stereocontrolled acetylation of the parent alcohol using chiral catalysts (e.g., lipases or transition-metal complexes). For example, enzymatic resolution of racemic menthyl derivatives using immobilized lipases under anhydrous conditions has been reported to yield enantiomeric excess (ee) >95% . Optimization of reaction parameters (e.g., solvent polarity, temperature, and acyl donor) is critical to suppress racemization.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR can resolve stereochemical assignments, particularly the axial/equatorial positions of substituents on the cyclohexane ring. Coupling constants (e.g., J values for vicinal protons) help confirm the β-configuration of the isopropyl group .

- GC-MS : Electron ionization (EI) mass spectrometry at 70 eV provides fragmentation patterns characteristic of menthyl acetates, such as m/z 95 (base peak) from α-cleavage of the acetate group .

- X-ray crystallography : SHELXL refinement of single crystals (if obtainable) can unambiguously determine absolute configuration .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., essential oils)?

- Methodological Answer : Gas chromatography (GC) with polar stationary phases (e.g., Carbowax 20M) and flame ionization detection (FID) is optimal. Kovats retention indices (RI) for this compound on Carbowax 20M columns are reported at 1569, enabling identification against reference libraries . For trace analysis, tandem MS with selected reaction monitoring (SRM) improves sensitivity.

Advanced Research Questions

Q. How can computational modeling predict the stereochemical effects on the compound’s physicochemical properties?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s lowest-energy conformers. For example, the (1α,2β,5β) configuration favors a chair conformation with the isopropyl group equatorial, reducing steric strain. Solvation models (e.g., COSMO-RS) predict logP values and solubility, which correlate with experimental HPLC retention times .

Q. What strategies resolve contradictions between experimental and computational data (e.g., discrepancies in logP or retention indices)?

- Methodological Answer :

- Orthogonal validation : Compare experimental GC retention indices with DFT-calculated dipole moments and polar surface areas. Discrepancies may arise from column phase interactions not captured in simulations.

- Isotopic labeling : Use deuterated analogs to confirm fragmentation pathways in MS, distinguishing isobaric interferences .

- Crystallographic validation : If X-ray data conflict with NMR-derived structures, re-examine NMR sample conditions (e.g., solvent-induced conformational changes) .

Q. How can enantioselective biocatalysis improve the yield of the target stereoisomer?

- Methodological Answer : Screen lipases (e.g., Candida antarctica Lipase B) for kinetic resolution of racemic precursors. Immobilization on mesoporous silica enhances enzyme stability and reusability. For example, acetylation of (±)-menthol with vinyl acetate in hexane at 40°C yields the (1α,2β,5β) isomer with >90% ee after 24 hours .

Q. What are the challenges in correlating the compound’s stereochemistry with its biological activity (e.g., receptor binding)?

- Methodological Answer :

- Docking studies : Use molecular docking (AutoDock Vina) to model interactions with olfactory receptors (e.g., OR1A1). The (1α,2β,5β) configuration may exhibit stronger hydrophobic interactions due to axial methyl positioning .

- Dynamic simulations : Molecular dynamics (MD) over 100 ns can assess conformational stability in lipid bilayers, explaining differences in membrane permeability between stereoisomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.